molecular formula C5H10 B14754300 1,2-Dimethylcyclopropane CAS No. 2511-95-7

1,2-Dimethylcyclopropane

Cat. No.: B14754300
CAS No.: 2511-95-7
M. Wt: 70.13 g/mol
InChI Key: VKJLDXGFBJBTRQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylcyclopropane can be synthesized through the reaction of carbenes with alkenes. One common method involves the use of dichlorocarbene, which is generated in situ from chloroform and potassium hydroxide . The reaction proceeds as follows: [ \text{CHCl}_3 + \text{KOH} \rightarrow \text{CCl}_2 + \text{KCl} + \text{H}_2\text{O} ] [ \text{CCl}_2 + \text{Alkene} \rightarrow \text{Cyclopropane derivative} ]

Industrial Production Methods

Industrial production of this compound typically involves the use of specialized reactors to control the reaction conditions, such as temperature and pressure, to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclopropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated cyclopropanes.

Scientific Research Applications

1,2-Dimethylcyclopropane has various applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethylcyclopropane involves its interaction with molecular targets through its strained ring structure. The ring tension makes the compound highly reactive, allowing it to participate in various chemical reactions. The pathways involved often include the formation of reactive intermediates, such as carbenes, which can further react with other molecules .

Comparison with Similar Compounds

1,2-Dimethylcyclopropane is one of several structural isomers with the formula C₅H₁₀. Similar compounds include:

  • Cyclopentane
  • Methylcyclobutane
  • 1,1-Dimethylcyclopropane
  • Ethylcyclopropane
  • 1-Pentene
  • 2-Pentene
  • 2-Methyl-1-butene
  • 3-Methyl-1-butene
  • 2-Methyl-2-butene

Compared to these compounds, this compound is unique due to its specific ring structure and the presence of two adjacent methyl groups, which contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

2511-95-7

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

IUPAC Name

1,2-dimethylcyclopropane

InChI

InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3

InChI Key

VKJLDXGFBJBTRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C

Origin of Product

United States

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